molecular formula C14H15N3O3 B12529432 Quinoline, 2-(4-morpholinylmethyl)-6-nitro- CAS No. 832102-00-8

Quinoline, 2-(4-morpholinylmethyl)-6-nitro-

Cat. No.: B12529432
CAS No.: 832102-00-8
M. Wt: 273.29 g/mol
InChI Key: PBEFYZYHKCFHEK-UHFFFAOYSA-N
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Description

Quinoline, 2-(4-morpholinylmethyl)-6-nitro- is a heterocyclic aromatic organic compound It is characterized by a quinoline core structure with a morpholinylmethyl group at the 2-position and a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- typically involves the following steps:

  • Formation of the Quinoline Core: : The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

  • Introduction of the Morpholinylmethyl Group: : The morpholinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a quinoline derivative with a morpholine derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate.

  • Nitration: : The introduction of the nitro group at the 6-position can be achieved through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to ensure selective nitration at the desired position.

Industrial Production Methods

Industrial production of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Quinoline, 2-(4-morpholinylmethyl)-6-nitro- can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : The nitro group in Quinoline, 2-(4-morpholinylmethyl)-6-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the 2-position, where the morpholinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Quinoline, 2-(4-morpholinylmethyl)-6-nitro- has a wide range of applications in scientific research:

  • Medicinal Chemistry: : It is used as a building block for the synthesis of various pharmaceutical compounds, including antimalarial, antibacterial, and anticancer agents.

  • Organic Synthesis: : The compound serves as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.

  • Materials Science: : It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

  • Biological Research: : The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of various biological processes.

Mechanism of Action

The mechanism of action of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Quinoline, 2-(4-morpholinylmethyl)-6-nitro- can be compared with other similar compounds such as:

    Quinoline, 2-(4-morpholinylmethyl)-: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    Quinoline, 6-nitro-: Lacks the morpholinylmethyl group, which may affect its solubility and interaction with biological targets.

    Quinoline, 2-(4-piperidinylmethyl)-6-nitro-: Similar structure but with a piperidinylmethyl group instead of a morpholinylmethyl group, which may influence its pharmacokinetic properties.

Each of these compounds has unique properties and applications, highlighting the importance of structural modifications in determining the behavior and utility of quinoline derivatives.

Properties

CAS No.

832102-00-8

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

4-[(6-nitroquinolin-2-yl)methyl]morpholine

InChI

InChI=1S/C14H15N3O3/c18-17(19)13-3-4-14-11(9-13)1-2-12(15-14)10-16-5-7-20-8-6-16/h1-4,9H,5-8,10H2

InChI Key

PBEFYZYHKCFHEK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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